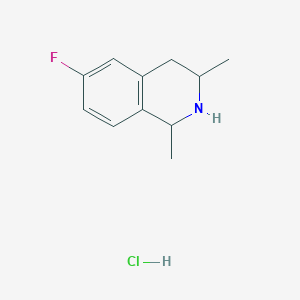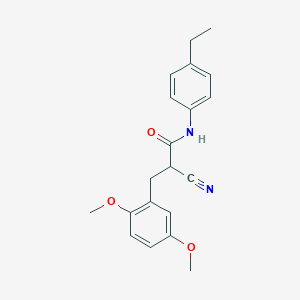
N3-D-Lys(boc)-oh
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-D-Lys(boc)-oh is a chemical compound that features a lysine amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane (DCM) under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography.
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Peptide Bond Formation: this compound can be used in solid-phase peptide synthesis (SPPS) to form peptide bonds with other amino acids or peptide fragments.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: TFA, HCl, DCM.
Peptide Bond Formation: Coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
Substitution Reactions: Electrophiles such as alkyl halides.
Major Products Formed:
Deprotection: Free lysine derivative.
Peptide Bond Formation: Peptides with lysine residues.
Substitution Reactions: Various substituted lysine derivatives.
科学的研究の応用
N3-D-Lys(boc)-oh is widely used in scientific research due to its versatility:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins for research purposes.
Biochemical Studies: Used in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Material Science: Utilized in the creation of bioactive materials and hydrogels for biomedical applications.
作用機序
The mechanism by which N3-D-Lys(boc)-oh exerts its effects depends on its specific application:
Peptide Synthesis: The Boc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Enzyme Inhibition: In biochemical studies, the lysine derivative may act as an inhibitor by mimicking the natural substrate of an enzyme.
Therapeutic Use: As a drug precursor, it may interact with biological targets to modulate physiological processes.
類似化合物との比較
Fmoc-Derivatized Lysine: Another common protecting group used in peptide synthesis.
Nα-Fmoc-Lysine: Similar to N3-D-Lys(boc)-oh but with a different protecting group (Fmoc instead of Boc).
Uniqueness:
Stability: this compound is more stable under acidic conditions compared to Fmoc-derivatives.
Deprotection Conditions: The Boc group can be removed under milder conditions than the Fmoc group, making it suitable for certain applications.
特性
IUPAC Name |
(2R)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYNWSGVIHIMN-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclohexylacetamide](/img/structure/B2784875.png)





![2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2784887.png)
![6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2784890.png)

![methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2784893.png)

![4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2784896.png)
![N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2784897.png)

